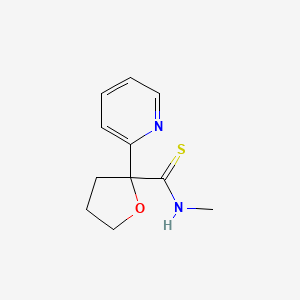
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide
Overview
Description
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide is a heterocyclic compound that features a tetrahydrofuran ring fused with a pyridine moiety and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-2-yloxolane-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-methyl-2-pyridylamine with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane. The resulting intermediate is then treated with a thiocarbonyl reagent such as thiophosgene to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-2-pyridin-2-yloxolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride: A compound with a similar pyridine moiety but different functional groups.
N-Methyl-2-pyrrolidone: A structurally related compound with a pyrrolidone ring instead of a tetrahydrofuran ring.
Uniqueness
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide is unique due to its combination of a tetrahydrofuran ring, pyridine moiety, and carbothioamide group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide |
InChI |
InChI=1S/C11H14N2OS/c1-12-10(15)11(6-4-8-14-11)9-5-2-3-7-13-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,15) |
InChI Key |
QGNOTTIQUOVMCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1(CCCO1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













